![molecular formula C13H7F3N4O3 B4969530 7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B4969530.png)

7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

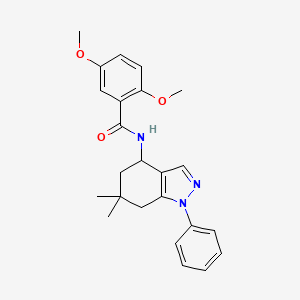

7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine is a fluorescent dye used in scientific research to label and visualize specific molecules, cells, and tissues. It has gained popularity due to its high photostability, brightness, and versatility.

Mécanisme D'action

The mechanism of action of 7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine involves its ability to bind to specific molecules and emit fluorescence upon excitation with light of a specific wavelength. The fluorescence emission can be detected and used to visualize the labeled molecules.

Biochemical and Physiological Effects:

7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine is generally considered to be non-toxic and non-invasive. However, it may interfere with the function of some biological molecules if used in high concentrations or for prolonged periods.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantages of using 7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine in lab experiments include its high photostability, brightness, and versatility. However, its use may be limited by its potential interference with biological molecules and its high cost.

Orientations Futures

1. Development of new fluorescent dyes with improved properties, such as higher brightness, better photostability, and increased specificity.

2. Application of 7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine in new areas of research, such as neuroscience and cancer biology.

3. Optimization of labeling protocols to improve the efficiency and specificity of labeling.

4. Investigation of the potential physiological effects of 7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine on biological molecules and systems.

5. Development of new imaging techniques to enhance the visualization of labeled molecules and tissues.

Méthodes De Synthèse

The synthesis of 7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine involves the reaction of 2-amino-5-nitrophenol with 3-(trifluoromethyl)aniline in the presence of phosphorus oxychloride. The product is then purified through column chromatography.

Applications De Recherche Scientifique

7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine is widely used in scientific research as a fluorescent probe to label and visualize biological molecules, such as proteins, nucleic acids, and lipids. It can also be used to study cellular processes, such as endocytosis, exocytosis, and membrane trafficking.

Propriétés

IUPAC Name |

4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N4O3/c14-13(15,16)7-2-1-3-8(6-7)17-9-4-5-10(20(21)22)12-11(9)18-23-19-12/h1-6,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTBIKCWMFOMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,5S*,9aS*)-5-(4-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969474.png)

![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B4969491.png)

![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B4969497.png)

![1-cyclohexyl-2-(2,5-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4969506.png)

![N-{1-[1-(4-isopropylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4969524.png)

![2-[5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4969544.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4969554.png)

![3-chloro-4-methoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4969560.png)

![3-bromo-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4969566.png)